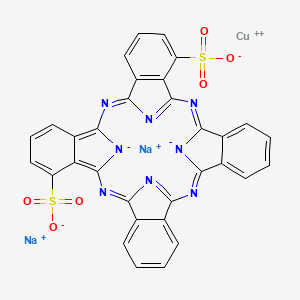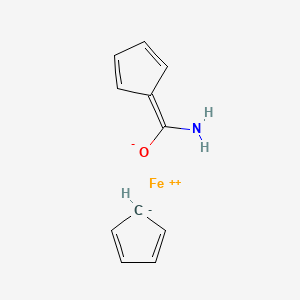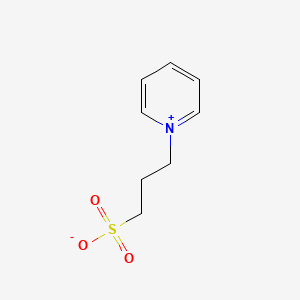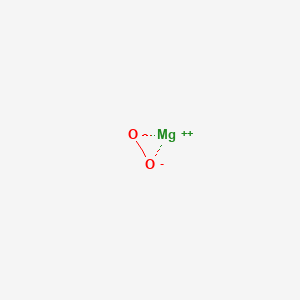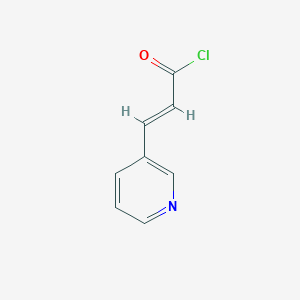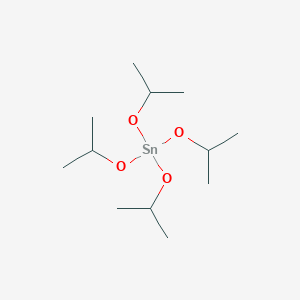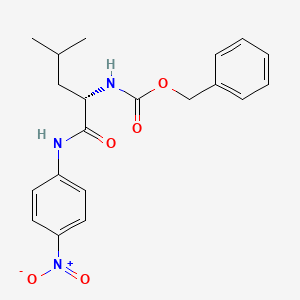
Z-Leu-pna
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Leu-pna is a substrate for aminopeptidases such as aminopeptidase N (APN), cystinyl aminopeptidase, and leucine aminopeptidase (LAP) . It can be used for in vitro assays with purified enzyme or cell extracts .
Synthesis Analysis
The synthesis of peptide nucleic acids (PNAs) like Z-Leu-pna involves replacing the sugar-phosphate backbone of natural nucleic acid with a synthetic peptide backbone . The synthesis of PNA-peptide conjugates can be performed on a peptide synthesizer .Molecular Structure Analysis
Z-Leu-pna is a peptide nucleic acid (PNA), a DNA/RNA analog where the sugar-phosphate backbone is replaced by N-2-aminoethylglycine repeating units . This results in an achiral and uncharged mimic .Chemical Reactions Analysis
Z-Leu-pna, as a substrate for aminopeptidases, undergoes hydrolysis leading to an increase in absorbance due to the release of the yellow chromophore p-nitroaniline .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis in Organic Media : Filippova et al. (2001) demonstrated the use of immobilized subtilisin in the synthesis of the peptide Z-Ala-Ala-Leu-Phe-pNA in organic mixtures, highlighting the potential of Z-Leu-pna in peptide synthesis applications (Filippova et al., 2001).
Catalyzing Peptide Synthesis : Getun et al. (1997) used SDS-subtilisin complex as a catalyst for the synthesis of peptides including Z-Ala-AIa-Leu-pNA in ethanol and 2-propanol, suggesting the importance of Z-Leu-pna in enzymatic peptide synthesis (Getun et al., 1997).
Application in Peptide Nucleic Acids : The use of peptide nucleic acids (PNAs), which may involve Z-Leu-pna, in gene therapy and diagnostics is discussed by Janson and During (2006). PNAs are crucial in molecular diagnostics and targeted gene delivery (Janson & During, 2006).
Role in Calpain Inhibition : Harris et al. (1995) characterized Z-Leu-Arg-(7-methoxynaphthyl)amide, related to Z-Leu-pna, as a substrate for calpain I, underscoring its relevance in studying enzyme inhibitors (Harris et al., 1995).
Aminopeptidase Activity Study : Cahan et al. (2001) explored aminopeptidase activity using Leu-pNA, related to Z-Leu-pna, in Pseudomonas aeruginosa, signifying its utility in enzyme activity research (Cahan et al., 2001).
Bioconjugation in Biosensing : Crisci et al. (2021) discussed the bioconjugation of a PNA probe to zinc oxide nanowires for label-free sensing, indicating the potential of Z-Leu-pna in biosensor technology (Crisci et al., 2021).
Enzymatic Promiscuity in Metallohydrolases : Serafim et al. (2022) explored the promiscuity of Streptomyces griseus aminopeptidase (SgAP) in hydrolyzing Leu-pNA, related to Z-Leu-pna, highlighting the enzyme's versatility in peptide and phosphoester hydrolyses (Serafim et al., 2022).
DNA Polymerase Inhibition : Taguchi et al. (1992) reported the inhibition of DNA polymerases by tripeptide derivative protease inhibitors, including Z-Leu-Leu-Leu-al, indicating the significance of Z-Leu-pna derivatives in studying polymerase activities (Taguchi et al., 1992).
Zukünftige Richtungen
Z-Leu-pna, as a substrate for aminopeptidases, has potential applications in the rapid detection of microorganisms . Abnormal levels of aminopeptidases like LAP, which Z-Leu-pna can help detect, are associated with various diseases and pathological processes, such as cancer and drug-induced liver injury .
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFYUGQKEFKRAI-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-pna | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


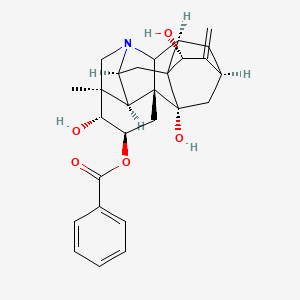
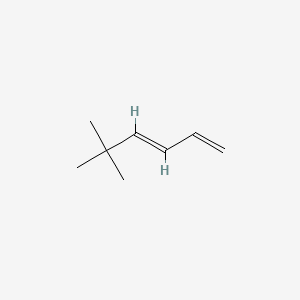
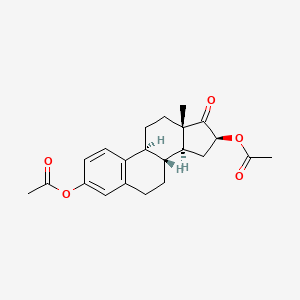
![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)
